molecular formula C18H23NO B2447455 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol CAS No. 416893-05-5

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B2447455
CAS No.: 416893-05-5
M. Wt: 269.388
InChI Key: ZEKWMEGSYHTUST-UHFFFAOYSA-N
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Description

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.39 g/mol . This compound is characterized by its complex structure, which includes a benzyl group, a dimethylphenyl group, and an aminoethanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of benzyl chloride with 2,5-dimethylbenzylamine, followed by the addition of ethanolamine . The reaction conditions often include the use of a solvent such as toluene and a catalyst like sodium hydroxide. The mixture is heated to reflux, and the product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[benzyl-[(2,5-dimethylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15-8-9-16(2)18(12-15)14-19(10-11-20)13-17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWMEGSYHTUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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